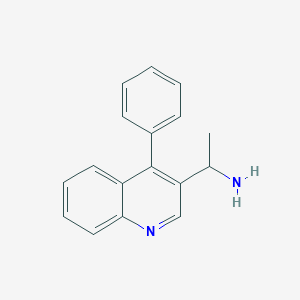
5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 3, and a methyl(phenyl)amino group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-3-methyl-2-chloropyrimidine with methyl(phenyl)amine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group.
Reduction Reactions: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylated derivatives.
Reduction Reactions: Products include hydroxylated derivatives.
Applications De Recherche Scientifique
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 5-bromo-3-methyl-2-amino-pyrimidin-4(3H)-one
Uniqueness
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both a bromine atom and a methyl(phenyl)amino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H12BrN3O |
|---|---|
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
5-bromo-3-methyl-2-(N-methylanilino)pyrimidin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c1-15(9-6-4-3-5-7-9)12-14-8-10(13)11(17)16(12)2/h3-8H,1-2H3 |
Clé InChI |
WKRPZKNFPZWJCY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=CN=C1N(C)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)


![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)




![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)

![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)


